4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide
Description
Properties
CAS No. |
1595845-22-9 |
|---|---|
Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-11(2)9-5-7-13(8-6-9)10(14)12(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
PBRLRELEHYPHSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with dimethylamine and carboxylic acid derivatives. One common method is the reaction of 4-(dimethylamino)piperidine with dimethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Enzyme Inhibition: Compounds with 4-(dimethylamino)pyridinium groups exhibit reduced enzyme inhibition compared to analogues with bulkier substituents like 4-(pyrrolidin-1-yl)pyridinium. For instance, the larger volume of pyrrolidinyl groups enhances π-cation interactions, resulting in lower IC₅₀ values (e.g., 2.3 µM vs. >10 µM for dimethylamino variants) . In contrast, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide’s dual dimethylamino groups may compromise binding efficiency in some kinase targets due to steric hindrance, though its piperidine backbone improves metabolic stability .
Pharmacological Activity: A939572 demonstrates superior kinase inhibition due to its 2-chlorophenoxy group, which enhances hydrophobic interactions with target proteins . The thiazolo-pyrimidinone derivative (MW 861.47) shows broad-spectrum antiviral activity, leveraging its heterocyclic core for RNA polymerase binding .
Reactivity in Synthetic Applications: DMAP outperforms 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in catalytic roles (e.g., esterification), as its planar pyridine ring facilitates nucleophilic activation .
Structure-Activity Relationship (SAR) Insights
- Dimethylamino Positioning: Substituents at the 4-position of piperidine/pyridine rings significantly influence bioactivity. For example, 4-(dimethylamino) groups in ethyl 4-(dimethylamino)benzoate enhance resin cement reactivity compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15% higher degree of conversion in polymer matrices .
- Carboxamide vs. Ester Functionality : Carboxamide derivatives (e.g., A939572) generally exhibit higher target selectivity than ester analogues due to hydrogen-bonding capabilities with enzyme active sites .
Notes on Comparative Efficacy
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in photopolymerization compared to methacrylate analogues, with tensile strength improvements of ~20% .
- Enzyme Selectivity: The 4-(dimethylamino) group’s electron-donating nature may reduce binding affinity in cationic-active enzymes but improves solubility for in vivo applications .
Biological Activity
4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, also known as DMAP, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide includes a piperidine ring with two dimethylamino groups and a carboxamide functional group. This unique arrangement contributes to its pharmacological properties.
The biological activity of DMAP is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The dimethylamino groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This interaction may lead to inhibition or activation of specific enzymatic pathways.
- Receptor Interaction : DMAP has been studied for its effects on neurotransmitter receptors, including opioid receptors, where it exhibits selective binding affinity.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antinociceptive Effects | DMAP has shown promise in animal models for pain relief, suggesting potential as an analgesic agent. |
| Cognitive Enhancement | Research indicates that DMAP may enhance cognitive function by modulating cholinergic pathways. |
| Anticancer Properties | Preliminary studies suggest cytotoxic effects against certain cancer cell lines, warranting further investigation. |
Case Studies and Research Findings
-
Analgesic Activity :
In a study evaluating the analgesic properties of DMAP, it was administered to mice in various doses. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic agent . -
Cognitive Function :
Research involving the administration of DMAP in models of Alzheimer's disease demonstrated improved memory retention and cognitive performance. The compound was found to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling . -
Anticancer Activity :
A recent investigation into the cytotoxic effects of DMAP on FaDu hypopharyngeal tumor cells revealed that it induced apoptosis at concentrations lower than those required for traditional chemotherapeutics like bleomycin . This finding positions DMAP as a candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Selectivity |
|---|---|---|
| N,N-Dimethylpiperidine-4-carboxamide | Moderate analgesic activity | μ opioid receptor |
| 4-(Dimethylamino)-N-phenyl-2H-1-benzothiopyran-3-carboxamide | High selectivity for kappa opioid receptors | κ opioid receptor |
| 4-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride | Precursor in biologically active compounds | General biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
